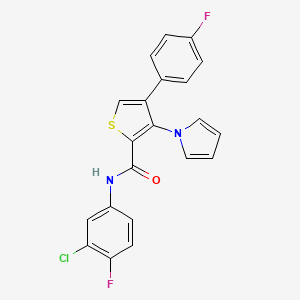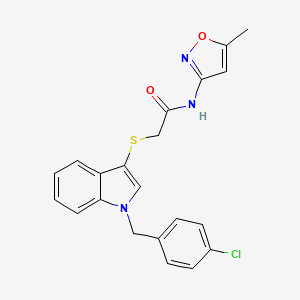
2-((1-(4-chlorobenzyl)-1H-indol-3-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound 2-((1-(4-chlorobenzyl)-1H-indol-3-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide is a biologically active molecule that has been synthesized and characterized for its potential pharmacological properties. Although the specific compound is not directly mentioned in the provided papers, the papers do discuss related compounds with similar structural motifs, such as chlorobenzyl groups, indole rings, and acetamide linkages, which are relevant to the analysis of the compound .
Synthesis Analysis
The synthesis of related compounds involves a multi-step process starting from an unsubstituted indole. For instance, the synthesis of a potent tubulin inhibitor, 2-[1-(4-chlorobenzyl)-1H-indol-3-yl]-2-oxo-N-pyridin-4-yl acetamide, follows a route from unsubstituted indole to 1-(4-chlorobenzyl)-indole and then to the final acetamide product . This suggests that a similar synthetic route could be employed for the compound of interest, with modifications to incorporate the thio and 5-methylisoxazol-3-yl groups.
Molecular Structure Analysis
The molecular structure of related compounds has been determined using sophisticated NMR experiments and X-ray crystallography . These techniques allow for the precise determination of the spatial arrangement of atoms within the molecule, which is crucial for understanding the compound's potential interactions with biological targets. The orientation of different rings and the presence of specific functional groups can significantly influence the biological activity of the compound.
Chemical Reactions Analysis
While the provided papers do not detail chemical reactions specific to the compound , they do describe the reactivity of similar structures. For example, the presence of a chloromethyl group in a benzisoxazole derivative provides a reactive site for further functionalization . This implies that the chlorobenzyl moiety in the compound of interest may also offer a site for chemical modification, potentially leading to a variety of derivatives with diverse biological activities.
Physical and Chemical Properties Analysis
The physical and chemical properties of acetamide derivatives can be inferred from their molecular structures. For instance, the presence of intermolecular interactions, such as C-H⋯O hydrogen bonds, can influence the compound's crystal packing and stability . These interactions can also affect the solubility and melting point of the compound, which are important parameters for its formulation and delivery as a potential therapeutic agent.
科学的研究の応用
Potential in Drug Discovery and Design
The exploration of heterocyclic compounds, such as those related to "2-((1-(4-chlorobenzyl)-1H-indol-3-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide," has revealed their significance in the development of novel pharmaceuticals. For instance, the synthesis and evaluation of benzimidazole and thiazole derivatives have been extensively studied for their anticancer properties (Nofal et al., 2014). These studies highlight the potential of such compounds in targeting various cancer cell lines, thereby contributing to the advancement of cancer therapy.
Role in Antimicrobial Research
Compounds with a similar structure have been synthesized and tested for their antibacterial activities, revealing significant potential in combating microbial resistance. For example, the creation of N-(benzo[d]thiazol-2-yl)-2-((2,4’-dioxospiro[indoline-3, 2’-thiazolidin]-3'-yl)amino)acetamide derivatives demonstrated broad-spectrum antibacterial activity against a variety of microorganisms (Borad et al., 2015). These findings underscore the importance of such compounds in the development of new antibacterial agents.
Applications in Molecular Docking and Drug Design
The structural complexity of compounds akin to "2-((1-(4-chlorobenzyl)-1H-indol-3-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide" allows for their utilization in molecular docking studies. This is pivotal for understanding drug-receptor interactions and designing drugs with optimized efficacy and selectivity. Research involving molecular docking analysis and geometrical optimization of indole acetamide derivatives has provided insights into their anti-inflammatory properties, further demonstrating their utility in drug design (Al-Ostoot et al., 2020).
Contribution to Photoresponsive Materials
The development of photoresponsive materials using molecular imprints of compounds with similar structures has opened new avenues in controlled drug delivery. A study on the photoregulated release and uptake of pharmaceuticals using azobenzene-containing functional monomers, which could be structurally related to the compound , highlights the potential of such materials in biomedical applications (Gong et al., 2008).
特性
IUPAC Name |
2-[1-[(4-chlorophenyl)methyl]indol-3-yl]sulfanyl-N-(5-methyl-1,2-oxazol-3-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18ClN3O2S/c1-14-10-20(24-27-14)23-21(26)13-28-19-12-25(18-5-3-2-4-17(18)19)11-15-6-8-16(22)9-7-15/h2-10,12H,11,13H2,1H3,(H,23,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDTABIQENANLOH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)CSC2=CN(C3=CC=CC=C32)CC4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18ClN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((1-(4-chlorobenzyl)-1H-indol-3-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

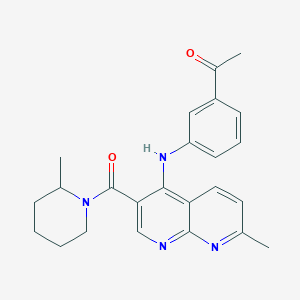
![1-mesityl-4-(1-(prop-2-yn-1-yl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2519727.png)
![4-[4-(6-Thiophen-2-ylpyridazin-3-yl)piperazin-1-yl]pyrazolo[1,5-a]pyrazine](/img/structure/B2519728.png)
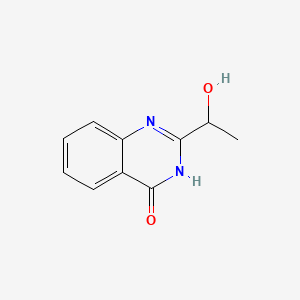
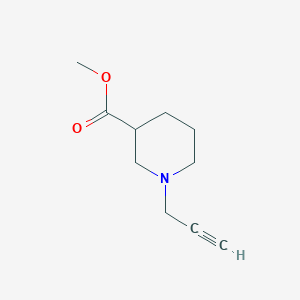
![2-(2-fluorophenoxy)-N-(2-(4-((2-methoxyethyl)amino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2519732.png)
![4-({1-[3-(2-Chlorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]pyrrolidin-3-yl}oxy)-2-methylpyrimidine](/img/structure/B2519734.png)

![2-{[1-(2-Phenoxybenzoyl)piperidin-4-yl]methyl}-2,3,5,6,7,8-hexahydrocinnolin-3-one](/img/structure/B2519737.png)
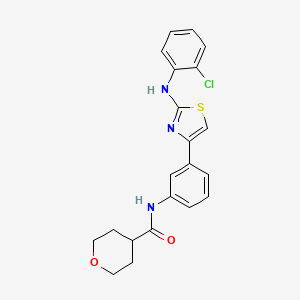
![2-[1-(5-Chloro-2-methoxybenzoyl)piperidin-4-yl]-6-(3,5-dimethylpyrazol-1-yl)pyridazin-3-one](/img/structure/B2519744.png)
![3-acetamido-N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)benzamide](/img/structure/B2519745.png)
![[4-(1H-indol-4-yl)piperazin-1-yl]-(4-methylphenyl)methanone](/img/structure/B2519747.png)
